4-Chloro-2-(chloromethyl)-6-methoxypyrimidine
CAS No.:
Cat. No.: VC15981072
Molecular Formula: C6H6Cl2N2O
Molecular Weight: 193.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H6Cl2N2O |
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Molecular Weight | 193.03 g/mol |
IUPAC Name | 4-chloro-2-(chloromethyl)-6-methoxypyrimidine |
Standard InChI | InChI=1S/C6H6Cl2N2O/c1-11-6-2-4(8)9-5(3-7)10-6/h2H,3H2,1H3 |
Standard InChI Key | SYQSHUGCJYCJOW-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=NC(=N1)CCl)Cl |
Introduction
Structural and Physicochemical Properties
The molecular formula of 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine is C₇H₇Cl₂N₂O, with a molecular weight of 221.05 g/mol. Key structural features include:
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Chlorine at position 4: Enhances electrophilicity, facilitating nucleophilic substitution reactions.
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Chloromethyl group at position 2: Introduces reactivity for further functionalization (e.g., alkylation or coupling reactions).
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Methoxy group at position 6: Increases hydrophilicity compared to methyl-substituted analogs, potentially altering solubility and bioavailability.
Table 1: Comparative Physicochemical Properties of Related Pyrimidines
Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Melting Point (°C) |
---|---|---|---|---|
4-Chloro-2-(chloromethyl)-6-methoxy | C₇H₇Cl₂N₂O | 221.05 | 1.8 | 45–50 (estimated) |
4-Chloro-2-(chloromethyl)-6-methyl | C₆H₆Cl₂N₂ | 193.03 | 2.1 | Oil (liquid) |
4-(Chloromethyl)-6-methoxy | C₆H₆ClN₃O | 171.58 | 1.2 | 60–65 |
The methoxy group in the target compound reduces lipophilicity (logP ~1.8) compared to its methyl analog (logP ~2.1), which may influence membrane permeability in biological systems.
Synthetic Methodologies
Chlorination of Hydroxy Precursors
A plausible route involves the chlorination of 2-(chloromethyl)-4-hydroxy-6-methoxypyrimidine using phosphorus oxychloride (POCl₃) under reflux conditions. This method is analogous to the synthesis of 4-Chloro-2-(chloromethyl)-6-methylpyrimidine, where POCl₃ replaces hydroxyl groups with chlorine. Key steps include:
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Reaction Setup: Dissolve the hydroxy precursor in POCl₃ with catalytic N,N-dimethylformamide (DMF).
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Reflux: Heat at 80–100°C for 6–8 hours to ensure complete chlorination.
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Workup: Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography .
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors could optimize yield and safety by maintaining precise temperature control and minimizing exposure to volatile reagents . A patented method for 4-chloro-2,6-dimethylpyrimidine suggests that similar protocols could be adapted by substituting methyl groups with methoxy and chloromethyl functionalities.
Biological Activity and Applications
Anticancer Applications
The chloromethyl group enables covalent binding to cellular nucleophiles (e.g., cysteine residues in proteins), a mechanism exploited in anticancer drug design. Derivatives of 4-(Chloromethyl)-6-methoxypyrimidine show moderate activity against HeLa cells (IC₅₀ ~250 µg/mL), suggesting the target compound may exhibit similar antiproliferative effects.
Table 2: Hypothesized Biological Activity Profile
Activity | Target Organism/Cell Line | Expected IC₅₀/MIC (µg/mL) | Mechanism of Action |
---|---|---|---|
Antibacterial | S. aureus | 62.5–125 | Cell wall synthesis inhibition |
Anticancer | HeLa (cervical cancer) | 200–300 | Covalent protein modification |
Antifungal | Candida albicans | 100–150 | Chitin synthase inhibition |
Reactivity and Chemical Modifications
Nucleophilic Substitution
The chloromethyl group at position 2 is highly reactive toward nucleophiles (e.g., amines, thiols), enabling the synthesis of derivatives. For example:
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Amination: Reaction with primary amines yields 2-(alkylamino)-4-chloro-6-methoxypyrimidines, potential kinase inhibitors.
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Thioether formation: Treatment with thiols produces sulfides, which are explored in radiopharmaceuticals.
Oxidation and Reduction
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Oxidation: The chloromethyl group can be oxidized to a carbonyl, forming 4-chloro-2-formyl-6-methoxypyrimidine, a precursor for Schiff base ligands.
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Reduction: Catalytic hydrogenation reduces the chloro substituents to hydrogen, yielding 2-methyl-4,6-dimethoxypyrimidine.
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a versatile building block for:
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Antiviral agents: Analogous to 4-Chloro-2-(chloromethyl)-6-methylpyrimidine, which is used in protease inhibitor synthesis.
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HER2 inhibitors: Chloromethylpyrimidines are key intermediates in breast cancer therapeutics.
Agrochemical Development
Methoxy-substituted pyrimidines are incorporated into herbicides for enhanced soil persistence and leaf adhesion. For example, Syngenta’s pyrimidine-based herbicides utilize similar structures for broadleaf weed control .
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